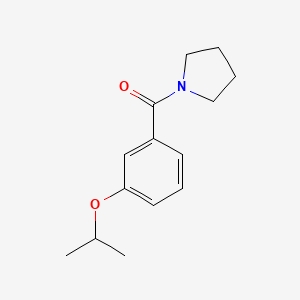
1-(3-isopropoxybenzoyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-isopropoxybenzoyl)pyrrolidine, also known as IPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. IPP is a pyrrolidine derivative that has been shown to possess anti-inflammatory, analgesic, and anticonvulsant effects.
作用機序
The exact mechanism of action of 1-(3-isopropoxybenzoyl)pyrrolidine is not fully understood, but it is believed to act through the modulation of various neurotransmitters and ion channels. This compound has been shown to inhibit the release of glutamate, a neurotransmitter that plays a key role in pain signaling. Additionally, this compound has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory, analgesic, and anticonvulsant effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta, and to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in the inflammatory response. Additionally, this compound has been shown to reduce the release of substance P, a neuropeptide that plays a key role in pain signaling.
実験室実験の利点と制限
1-(3-isopropoxybenzoyl)pyrrolidine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it has been shown to possess a wide range of therapeutic properties, making it a versatile compound for use in various studies. However, there are also some limitations to the use of this compound in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on 1-(3-isopropoxybenzoyl)pyrrolidine. One area of interest is the potential use of this compound in the treatment of neuropathic pain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to determine its long-term safety and efficacy. Another area of interest is the development of new analogs of this compound with improved therapeutic properties. Overall, this compound is a promising compound with a wide range of potential therapeutic applications, and further research is needed to fully explore its potential.
合成法
The synthesis of 1-(3-isopropoxybenzoyl)pyrrolidine involves the reaction of 3-isopropoxybenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction occurs at room temperature and results in the formation of this compound as a white solid with a high yield. The purity of the product can be improved through recrystallization using a suitable solvent.
科学的研究の応用
1-(3-isopropoxybenzoyl)pyrrolidine has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant effects, making it a promising candidate for the treatment of various diseases and conditions. This compound has been studied for its potential use in the treatment of neuropathic pain, epilepsy, and inflammation.
特性
IUPAC Name |
(3-propan-2-yloxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(2)17-13-7-5-6-12(10-13)14(16)15-8-3-4-9-15/h5-7,10-11H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYOQEBFCAMSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

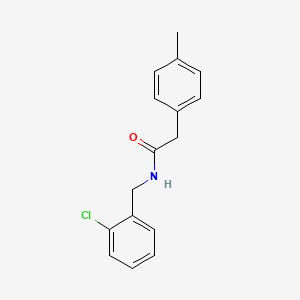

![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5882932.png)
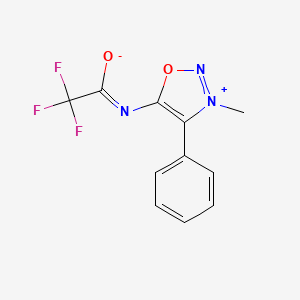



![N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide](/img/structure/B5882957.png)
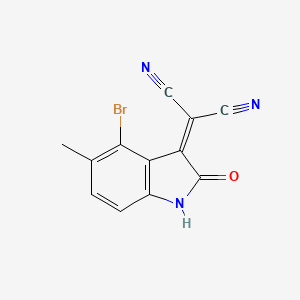
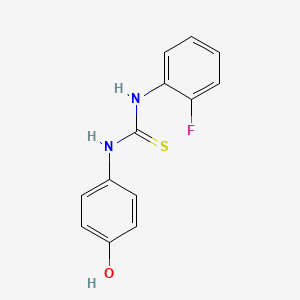
![3-ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5883011.png)
![3-(4-chlorophenyl)-1-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5883019.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide](/img/structure/B5883024.png)
![N'-(2,4-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5883047.png)